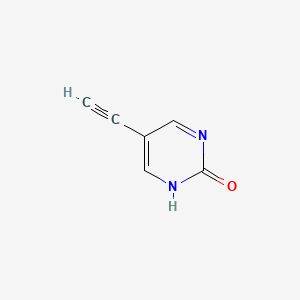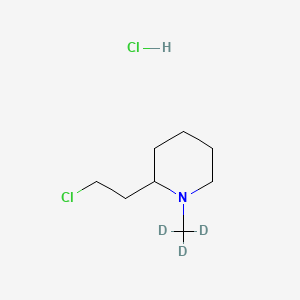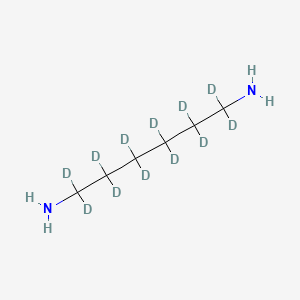
1,6-Diaminohexane-d12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Diaminohexane-d12, also known as 1,6-Hexane-d12-diamine or Hexamethylene-d12-diamine, is a labelled analogue of 1,6-Diaminohexane . It is mainly used as a monomer to make nylon 6-6 .
Molecular Structure Analysis
The linear formula of 1,6-Diaminohexane-d12 is H2NCD2(CD2)4CD2NH2 . This indicates that the molecule consists of a hexamethylene hydrocarbon chain terminated with amine functional groups .Physical And Chemical Properties Analysis
1,6-Diaminohexane-d12 is a solid with 98 atom % D . The boiling point is 204-205°C (lit.), and the melting point is 42-45°C (lit.) . The mass shift is M+12 .科学的研究の応用
Water Treatment Applications
In water treatment, 1,6-Diaminohexane-d12 may find use as a complexing agent or chelating agent. Its ability to bind metal ions could contribute to the removal of heavy metals from contaminated water sources.
These applications highlight the versatility of 1,6-Diaminohexane-d12 across diverse fields. Researchers continue to explore its properties and potential, making it a valuable compound in scientific investigations . Additionally, studies on zeolite synthesis using 1,6-Diaminohexane (non-deuterated) and other organic structure-directing agents have yielded interesting results, crystallizing zeolites such as beta, ZSM-12, ZSM-48, and silicalite-1 .
Safety and Hazards
将来の方向性
With increasing attention on environmental problems and green sustainable development, utilizing renewable raw materials for the synthesis of diamines like 1,6-Diaminohexane-d12 is crucial for the establishment of a sustainable plastics industry . The development of renewable bio-based diamines and nylon materials presents both challenges and opportunities .
作用機序
Target of Action
1,6-Diaminohexane-d12, also known as 1,6-Hexane-d12-diamine or Hexamethylene-d12-diamine , is a deuterated compound with the molecular formula H2NCD2(CD2)4CD2NH2 It’s non-deuterated counterpart, 1,6-diaminohexane, is known to cause severe skin burns and eye damage, and may cause respiratory irritation . It is also harmful if swallowed or in contact with skin .
Mode of Action
It is known that the compound can cause irritation and damage to the skin, eyes, and respiratory system . This suggests that it interacts with biological tissues, possibly through chemical reactions with cellular components, leading to tissue damage and irritation.
Biochemical Pathways
Several synthetic pathways of 1,6-Diaminohexane have been proposed based on glutamate or adipic acid . These pathways involve metabolic engineering and biocatalysis .
Result of Action
It is known that exposure to the compound can cause severe skin burns, eye damage, and respiratory irritation . These effects suggest that the compound interacts with cellular components, leading to tissue damage and inflammation.
Action Environment
The action of 1,6-Diaminohexane-d12 can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as suggested by its storage temperature of 2-8°C . Additionally, its reactivity and potential for causing harm may be influenced by its concentration and the duration of exposure.
特性
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexane-1,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQMVNRVTILPCV-LBTWDOQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])N)C([2H])([2H])C([2H])([2H])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


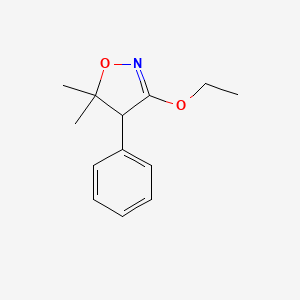

![D-[4,5,6,6'-2H4]Fructose](/img/structure/B583650.png)

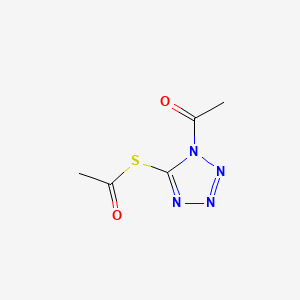

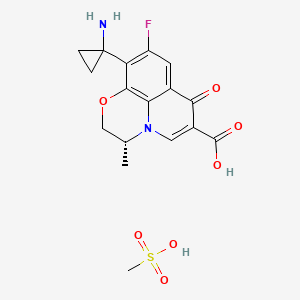

![L-[1-13C]Fucose](/img/structure/B583657.png)
